(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate
Description
(S)-Methyl 2-(3-isobutylureido)-3-phenylpropanoate is a chiral ester derivative featuring a phenylpropanoate backbone substituted with a 3-isobutylureido group at the 2-position. Its stereospecific (S)-configuration at the chiral center influences its biological activity and physicochemical properties. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive ureido and phenylpropanoate derivatives, which are associated with antitumor, antimicrobial, and enzyme-modulating activities . Its synthesis typically involves multi-step routes, including coupling reactions using reagents like EDC and HOBt, as seen in related compounds .
Properties
IUPAC Name |
methyl (2S)-2-(2-methylpropylcarbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-16-15(19)17-13(14(18)20-3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFJLQSNAOIREY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and isobutyl isocyanate.
Formation of Ureido Group: The (S)-2-amino-3-phenylpropanoic acid is reacted with isobutyl isocyanate under controlled conditions to form the ureido group.
Esterification: The resulting intermediate is then subjected to esterification using methanol and a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols can replace the isobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted ureido derivatives with different nucleophiles.
Scientific Research Applications
(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent variations, and stereochemical differences. Below is a detailed comparison with key analogs:
Methyl 3-Phenylpropanoate Derivatives
- Ethyl 3-Phenylpropanoate: Lacks the ureido group but shares the phenylpropanoate core. In microbial studies, ethyl 3-phenylpropanoate showed strong correlations (|ρ| > 0.7) with P. membranifaciens and M. litorale, suggesting its role in microbial ester metabolism .
- Methyl 3-Phenylpropanoate: Differs in ester group position (3- vs. 2-substituted). It exhibited high correlations with P. membranifaciens (|ρ| > 0.7), indicating microbial specificity distinct from the target compound .
Ureido-Substituted Analogs
- (S)-Methyl 2-(2-Bromo-5-((S)-2-(tert-Butoxycarbonyl)-3-Methylbutanamido)Benzamido)-3-Phenylpropanoate (5a): Shares the phenylpropanoate backbone but incorporates a brominated benzamido group and tert-butoxycarbonyl (Boc) protection. NMR data (δ 7.2–8.1 ppm for aromatic protons) and antitumor activity suggest that bulky substituents at the 2-position enhance steric hindrance, reducing metabolic degradation .
- Compound IIa–IIg (Antitumor Derivatives): These analogs feature varied substituents (e.g., nitro, methoxy) on the phenyl ring. For example, IIa (R = NO₂) showed a molecular ion peak at m/z 438.1 ([M+H]⁺), while IIc (R = OCH₃) exhibited a peak at m/z 424.2, correlating with increased lipophilicity and tumor cell line inhibition .
Research Findings and Implications
Stereochemical Influence : The (S)-configuration in the target compound likely enhances target binding specificity compared to racemic mixtures, as observed in related ureido derivatives .
Microbial Interactions: Unlike ethyl/methyl 3-phenylpropanoate, the target compound’s 2-substitution may reduce microbial degradation, as evidenced by weaker correlations (e.g., |ρ| < 0.4) with dominant microbial species .
Antitumor Potential: Structural parallels to compound 5a suggest the isobutylureido group could improve solubility and bioavailability over halogenated analogs, though in vivo efficacy requires validation .
Biological Activity
(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 252.32 g/mol
- CAS Number : 1173672-26-8
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The isobutylureido moiety allows for hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its therapeutic effects.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Anti-inflammatory Activity : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations have shown that the compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in infection control.
- Antiproliferative Effects : There is evidence that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α production | |
| Antimicrobial | Effective against various bacterial strains | |
| Antiproliferative | Reduces proliferation in cancer cell lines |
Case Study: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to controls, supporting its use as a therapeutic agent in inflammatory conditions.
Safety and Toxicity
Current safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
